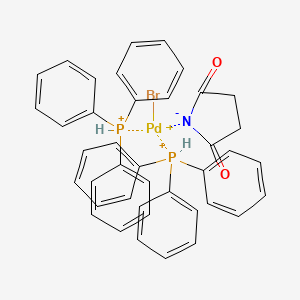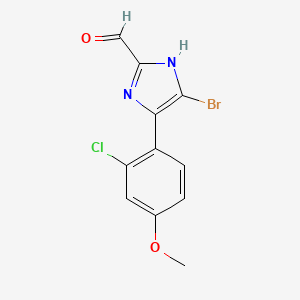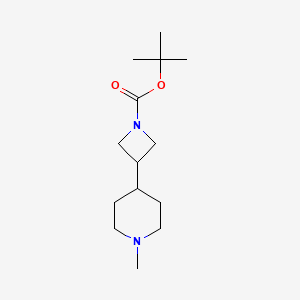
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various carbon-carbon bond-forming reactions, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and N-bromosuccinimide. The reaction is carried out in an organic solvent such as dichloromethane under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, although these are less common.
Reduction: The compound can participate in reduction reactions, often facilitated by other reagents.
Substitution: It is prominently used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids and bases such as potassium carbonate.
Stille Coupling: Involves organotin reagents and typically requires heating.
Heck Reaction: Uses alkenes and bases like triethylamine.
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and substrates used.
Scientific Research Applications
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in carbon-carbon bond-forming reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of key intermediates.
Industry: The compound is utilized in the production of fine chemicals and materials, contributing to the development of new materials and technologies.
Mechanism of Action
The mechanism of action of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) involves the coordination of the palladium center with the substrates, facilitating the formation of carbon-carbon bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. The presence of the N-succinimidyl group enhances its stability and catalytic efficiency compared to other palladium complexes.
Properties
Molecular Formula |
C40H36BrNO2P2Pd+2 |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)



![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)




![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)
